4-(1,3-Benzothiazol-2-yl)butan-1-amine
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Overview
Description
4-(1,3-Benzothiazol-2-yl)butan-1-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes or ketones. This reaction is usually carried out in the presence of an acid catalyst.
Alkylation: The benzothiazole core is then alkylated with a suitable alkyl halide to introduce the butan-1-amine side chain. This step often requires a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is investigated for its role in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]butan-1-amine: Contains a piperazine ring in place of the butan-1-amine side chain.
Uniqueness
4-(1,3-Benzothiazol-2-yl)butan-1-amine is unique due to its specific combination of the benzothiazole core and the butan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMCSVXKKHXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595644 |
Source
|
Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-78-3 |
Source
|
Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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